

# Spectral Data of 2-Aminobenzene-1,4-diol: A Technical Guide

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## Compound of Interest

Compound Name: 2-Aminobenzene-1,4-diol

Cat. No.: B1230505

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2-aminobenzene-1,4-diol** (CAS No: 20734-68-3), a key intermediate in the synthesis of various pharmaceuticals and other bioactive molecules. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, along with detailed experimental protocols to aid in the replication and interpretation of these findings.

## Core Spectral Data

The following tables summarize the key spectral data for **2-aminobenzene-1,4-diol**. Due to the limited availability of publicly accessible, experimentally-derived spectra for this specific compound, predicted data and typical spectral ranges for the constituent functional groups are also provided for reference.

Table 1:  $^1\text{H}$  NMR Spectral Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Assignment
~6.5-7.0	m	Aromatic CH
~4.0-5.0	br s	-NH <sub>2</sub>
~8.0-9.0	br s	-OH

Note: Predicted data is based on standard chemical shift values and may vary depending on the solvent and other experimental conditions. The protons of the -NH<sub>2</sub> and -OH groups are exchangeable and may not always be observed or may appear as broad signals.

Table 2: <sup>13</sup>C NMR Spectral Data (Predicted)

Chemical Shift (ppm)	Assignment
~140-150	C-OH
~130-140	C-NH <sub>2</sub>
~110-120	Aromatic CH

Note: Predicted data is based on established substituent effects on aromatic rings.

Table 3: IR Spectral Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3200	Strong, Broad	O-H Stretch (phenolic), N-H Stretch (amine)
3100-3000	Medium	Aromatic C-H Stretch
1620-1580	Medium-Strong	N-H Bend (amine), C=C Stretch (aromatic)
1520-1450	Medium-Strong	C=C Stretch (aromatic)
1300-1200	Strong	C-O Stretch (phenol)
1250-1020	Medium	C-N Stretch (aromatic amine)
900-675	Strong	Aromatic C-H Out-of-Plane Bend

Note: The broadness of the peak in the 3400-3200 cm<sup>-1</sup> region is due to hydrogen bonding.

Table 4: Mass Spectrometry Data

m/z	Interpretation
125.05	[M] <sup>+</sup> (Molecular Ion)

Note: The molecular weight of **2-aminobenzene-1,4-diol** ( $C_6H_7NO_2$ ) is 125.13 g/mol .

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above. Specific parameters may need to be optimized based on the instrumentation and sample purity.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **2-aminobenzene-1,4-diol** would be dissolved in a deuterated solvent, such as DMSO-d<sub>6</sub> or CDCl<sub>3</sub>, containing a small amount of tetramethylsilane (TMS) as an internal standard. Both <sup>1</sup>H and <sup>13</sup>C NMR spectra would be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For <sup>1</sup>H NMR, standard acquisition parameters would be used. For <sup>13</sup>C NMR, a proton-decoupled sequence would be employed to simplify the spectrum.

### Infrared (IR) Spectroscopy

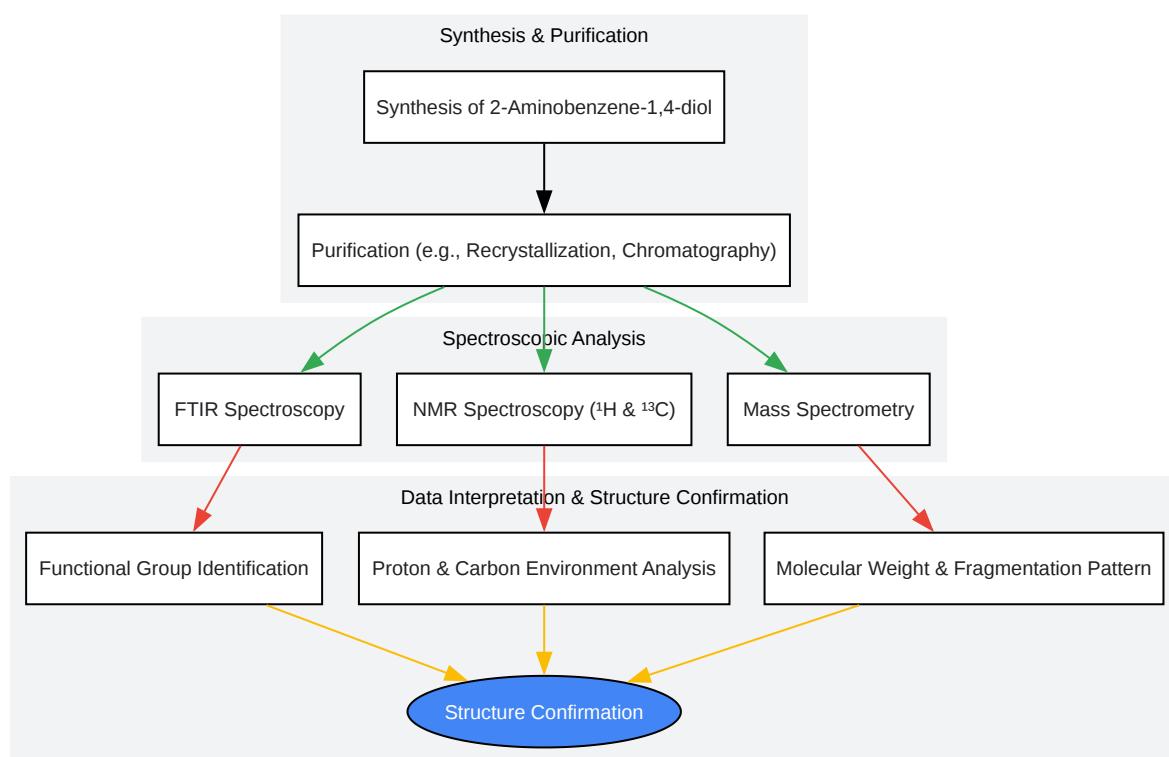
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet by grinding a small amount of the solid compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is placed directly onto the ATR crystal.

### Mass Spectrometry (MS)

Mass spectral analysis would be performed using a mass spectrometer, typically with an electron ionization (EI) source for volatile compounds or electrospray ionization (ESI) for less volatile or thermally labile compounds. For EI-MS, the sample would be introduced into the ion source, where it is bombarded with a beam of electrons to generate charged fragments and the molecular ion. The resulting ions are then separated based on their mass-to-charge ratio.

# Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a synthesized compound like **2-aminobenzene-1,4-diol**.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **2-aminobenzene-1,4-diol**.

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